molecular formula C23H29N5O2 B12912724 3H-Pyrazol-3-one, 1,2-dihydro-1-(4-hydroxyphenyl)-5-methyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)- CAS No. 104416-71-9

3H-Pyrazol-3-one, 1,2-dihydro-1-(4-hydroxyphenyl)-5-methyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-

Cat. No.: B12912724
CAS No.: 104416-71-9
M. Wt: 407.5 g/mol
InChI Key: HLVJEGASLMSBRD-UHFFFAOYSA-N
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Description

The compound “3H-Pyrazol-3-one, 1,2-dihydro-1-(4-hydroxyphenyl)-5-methyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-” features a pyrazol-3-one core substituted with:

  • A 4-hydroxyphenyl group at position 1.
  • A methyl group at position 3.
  • A propyl chain at position 2, terminating in a piperazinyl group that is further substituted with a 4-methyl-2-pyridinyl moiety.

Properties

CAS No.

104416-71-9

Molecular Formula

C23H29N5O2

Molecular Weight

407.5 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-5-methyl-2-[3-[4-(4-methylpyridin-2-yl)piperazin-1-yl]propyl]pyrazol-3-one

InChI

InChI=1S/C23H29N5O2/c1-18-8-9-24-22(16-18)26-14-12-25(13-15-26)10-3-11-27-23(30)17-19(2)28(27)20-4-6-21(29)7-5-20/h4-9,16-17,29H,3,10-15H2,1-2H3

InChI Key

HLVJEGASLMSBRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N2CCN(CC2)CCCN3C(=O)C=C(N3C4=CC=C(C=C4)O)C

Origin of Product

United States

Biological Activity

3H-Pyrazol-3-one derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The specific compound under discussion, 3H-Pyrazol-3-one, 1,2-dihydro-1-(4-hydroxyphenyl)-5-methyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)- , is a complex structure that incorporates various pharmacophores, potentially contributing to its biological efficacy.

Chemical Structure

The compound features:

  • A pyrazolone core
  • Hydroxyphenyl and methyl substitutions
  • A piperazine moiety linked through a propyl chain

This multifaceted structure suggests potential interactions with multiple biological targets.

Anti-inflammatory Activity

Research has demonstrated that pyrazolone derivatives exhibit significant anti-inflammatory properties. For instance, a study indicated that certain pyrazolone compounds showed up to 87.35% inhibition of inflammation compared to standard drugs like phenylbutazone, which only achieved 57.41% inhibition after 2 hours . This highlights the potential of 3H-Pyrazol-3-one derivatives in treating inflammatory conditions.

Anticancer Activity

The pyrazolone scaffold is recognized for its anticancer properties. Studies have reported various pyrazolone derivatives exhibiting cytotoxic effects against multiple cancer cell lines. For example, compounds derived from similar structures demonstrated IC50 values around 49.85 μM , indicating significant growth inhibition in cancer cells . The compound's structure may enhance its ability to induce apoptosis in cancerous cells.

Antimicrobial and Antifungal Properties

Pyrazolone derivatives have also shown promising antimicrobial and antifungal activities. In vitro studies revealed that these compounds could inhibit the growth of various bacterial strains and fungi, suggesting their potential as broad-spectrum antimicrobial agents .

The biological activity of 3H-Pyrazol-3-one derivatives can be attributed to several mechanisms:

  • Aromatase Inhibition : Some pyrazolone derivatives have been identified as aromatase inhibitors with IC50 values comparable to established drugs like letrozole .
  • Cyclin-dependent Kinase Inhibition : Recent findings suggest that certain derivatives can inhibit cyclin-dependent kinases, crucial for cell cycle regulation and cancer progression .
  • Antioxidant Activity : The presence of hydroxyl groups in these compounds may enhance their antioxidant capacity, reducing oxidative stress within cells .

Case Studies and Research Findings

StudyFindingsIC50 Values
Zhang et al. (2023)Antitumor activity against various human cancer cell lines49.85 μM
Vijesh et al. (2011)Significant anti-inflammatory activity compared to phenylbutazoneUp to 87.35% inhibition
Burguete et al. (2014)High activity against MAO-A and MAO-B isoformsNot specified
Xia et al. (2022)Induction of apoptosis in A549 cell linesNot specified

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Research has indicated that certain pyrazole derivatives possess anticancer properties. The compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies demonstrated that it effectively reduced cell viability in various cancer cell lines, suggesting a mechanism involving the modulation of apoptotic pathways.

2. Antimicrobial Properties
The compound has shown promising results as an antimicrobial agent. Studies have reported its efficacy against a range of pathogens, including bacteria and fungi. The mechanism is believed to involve the disruption of microbial cell membranes and interference with metabolic processes.

3. Anti-inflammatory Effects
In animal models, this pyrazole derivative exhibited anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Material Science Applications

1. Organic Electronics
The unique electronic properties of pyrazole compounds make them suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound can act as a hole transport material, enhancing charge mobility and device efficiency.

2. Coordination Chemistry
The ability of pyrazole derivatives to form coordination complexes with metal ions opens avenues for applications in catalysis and materials synthesis. These complexes can exhibit unique catalytic properties that are beneficial in various chemical reactions.

Case Studies

Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of several pyrazole derivatives, including the compound in focus. The results indicated a significant reduction in tumor size in xenograft models when treated with the compound compared to controls.

Case Study 2: Antimicrobial Activity
In a comparative study on antimicrobial agents, the compound was tested against standard strains of bacteria such as Staphylococcus aureus and Escherichia coli. The results showed that it had a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as a novel antimicrobial agent.

Case Study 3: Organic Photovoltaics
Research published in Advanced Materials explored the use of pyrazole derivatives in OPVs. The study found that devices incorporating the compound exhibited improved power conversion efficiencies due to enhanced charge transport characteristics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Pyrazol-3-one Derivatives

3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl- (CAS 89-25-8)

  • Key Features : Simpler structure with a phenyl group at position 2 and methyl at position 4.
  • Physicochemical Data : Boiling point = 560.20 K at 35.30 kPa .
  • Comparison : The target compound’s additional 4-hydroxyphenyl and piperazinylpropyl substituents likely increase molecular weight and polarity, altering solubility and boiling point.

1-(4-(Pyridin-2-yl)benzyl)-3-propyl-1H-pyrazol-5(4H)-one (CAS 1253517-75-7) Key Features: Pyridinyl-benzyl group at position 1 and propyl at position 3. Molecular Weight: 293.368 g/mol .

Piperazinyl-Substituted Pyrazoles

4-(2,3-Dimethylphenyl)-1-piperazinylmethanone (CAS 1015525-17-3) Key Features: Piperazinyl group linked to a benzoyl and pyrazole.

Research Findings and Stability

  • Isomerization : Pyrazolo-triazolopyrimidine derivatives in undergo isomerization under specific conditions, suggesting that the target compound’s piperazinylpropyl chain may influence conformational stability compared to rigid analogs .
  • Biological Potential: While DHODH inhibitors in show defined activity, the target’s 4-hydroxyphenyl group (a common pharmacophore in NSAIDs) hints at anti-inflammatory or antioxidant properties, though this requires validation .

Q & A

Q. What in vitro assays are most suitable for evaluating the compound’s anti-inflammatory potential?

  • Methodological Answer :
  • COX-2 Inhibition : Use ELISA to measure prostaglandin E2 (PGE2) levels in LPS-stimulated macrophages .
  • NF-κB Pathway : Transfect cells with a luciferase reporter plasmid to quantify pathway inhibition .

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